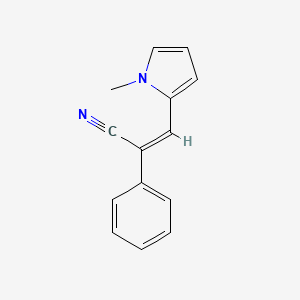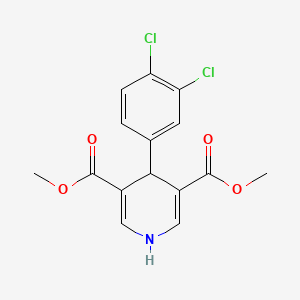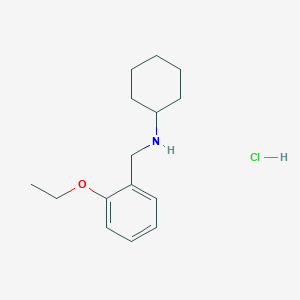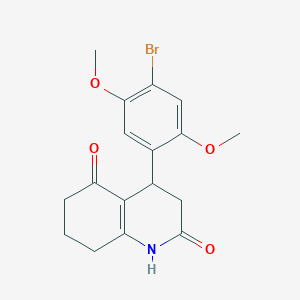
3-(3-bromo-4-methoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-bromo-4-methoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile, also known as BMBA, is a chemical compound that has been widely studied for its potential applications in scientific research. BMBA belongs to the class of acrylonitrile derivatives and has been found to exhibit various biological activities. In
作用机制
The mechanism of action of 3-(3-bromo-4-methoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of protein kinase CK2 and the modulation of GABA-A receptors. CK2 is a serine/threonine protein kinase that is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound has been shown to inhibit the activity of CK2 by binding to the ATP-binding site of the enzyme. GABA-A receptors are ligand-gated ion channels that are involved in the regulation of neuronal excitability. This compound has been found to modulate the activity of GABA-A receptors by binding to a specific site on the receptor.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, possibly through the inhibition of CK2. This compound has also been found to exhibit anti-inflammatory and anti-bacterial properties. Furthermore, this compound has been found to modulate the activity of GABA-A receptors, which may have implications for the treatment of anxiety and epilepsy.
实验室实验的优点和局限性
One of the advantages of 3-(3-bromo-4-methoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile is its wide range of biological activities, which makes it a versatile compound for scientific research. This compound is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one limitation of this compound is its low solubility in aqueous solutions, which may limit its use in certain experiments. Furthermore, the mechanism of action of this compound is not fully understood, which may limit its potential applications.
未来方向
There are several future directions for the study of 3-(3-bromo-4-methoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile. One direction is to further explore the mechanism of action of this compound, particularly its interaction with GABA-A receptors. Another direction is to investigate the potential of this compound as a therapeutic agent for the treatment of cancer, inflammation, and bacterial infections. Furthermore, the development of more soluble derivatives of this compound may expand its potential applications in scientific research.
合成方法
The synthesis of 3-(3-bromo-4-methoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile involves the reaction of 3-bromo-4-methoxybenzaldehyde with 5-methoxy-2-aminobenzimidazole in the presence of potassium carbonate and acetonitrile. The resulting product is then treated with acrylonitrile in the presence of tetrabutylammonium fluoride to yield this compound. The overall yield of this compound is around 40% and the purity can be improved by recrystallization.
科学研究应用
3-(3-bromo-4-methoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties. This compound has also been shown to inhibit the activity of protein kinase CK2, which is involved in various cellular processes such as cell proliferation and differentiation. Furthermore, this compound has been found to modulate the activity of GABA-A receptors, which are important targets for the treatment of anxiety and epilepsy.
属性
IUPAC Name |
(Z)-3-(3-bromo-4-methoxyphenyl)-2-(6-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O2/c1-23-13-4-5-15-16(9-13)22-18(21-15)12(10-20)7-11-3-6-17(24-2)14(19)8-11/h3-9H,1-2H3,(H,21,22)/b12-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVRHQAAKKLKTG-GHXNOFRVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC(=C(C=C3)OC)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CC(=C(C=C3)OC)Br)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(2-fluorophenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5417221.png)
![4-(ethylthio)-N-[2-(4-methylphenoxy)ethyl]-3-nitrobenzamide](/img/structure/B5417222.png)
![6-(7,8-dihydro-1,6-naphthyridin-6(5H)-yl)-N-[2-(1-methylpiperidin-2-yl)ethyl]nicotinamide](/img/structure/B5417228.png)



![methyl 4-ethyl-5-methyl-2-({[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5417260.png)
![ethyl 5-methoxy-1,2-dimethyl-4-{[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]amino}-1H-indole-3-carboxylate](/img/structure/B5417273.png)
![2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5417284.png)
![2-[(4-acetylphenyl)diazenyl]-2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)acetamide](/img/structure/B5417287.png)
![4-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5417289.png)
![6-(5-bromo-2-furyl)-3-[(2-fluorobenzyl)thio]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5417299.png)
![N-(3-hydroxy-1-adamantyl)pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5417311.png)
